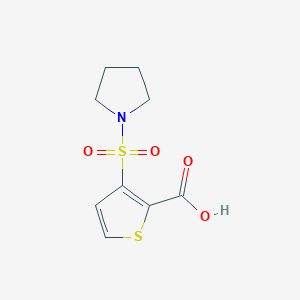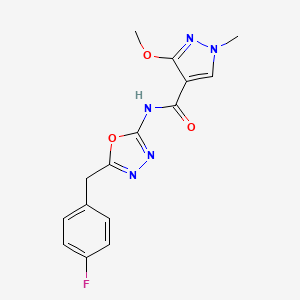
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains several functional groups, including a fluorobenzyl group, an oxadiazole ring, a methoxy group, a methyl group, a pyrazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyrazole rings suggests that the compound would have a rigid, planar structure in these regions. The fluorobenzyl and methoxy groups could introduce some steric hindrance, potentially affecting the compound’s conformation and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorobenzyl group could undergo nucleophilic aromatic substitution reactions . The carboxamide group could participate in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis and Structural Analysis : Research has involved the synthesis and characterization of related pyrazole and pyrazolopyrimidine derivatives. These compounds have been developed through reactions involving specific reagents and conditions, yielding structures with potential biological activity. For example, pyrazolo[1,5-a]pyrimidines and Schiff bases have been synthesized from 5-amino-N-aryl-1H-pyrazoles, indicating a rich area of chemical exploration for related compounds (Hassan et al., 2014), (Hassan et al., 2015).
Pharmacological Potential
- Cytotoxicity and Anticancer Activity : Some derivatives similar to the compound have been evaluated for their cytotoxic activities against various cancer cell lines. These studies provide insights into the potential therapeutic applications of such compounds in oncology. For instance, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have shown in vitro cytotoxic activity against human cancer cell lines, suggesting a potential for anticancer research (Hassan et al., 2015).
Biochemical Applications
- Metabolism and Disposition Studies : Fluorine-containing derivatives, including those with structural similarities to the compound of interest, have been studied using techniques such as 19F-NMR spectroscopy to understand their metabolism and disposition in biological systems. This research is essential for developing compounds with optimized pharmacokinetic properties (Monteagudo et al., 2007).
Material Science and Chemistry
- Optical and Structural Properties : The synthesis and characterization of novel derivatives have led to the exploration of their optical properties, such as UV-vis absorption and fluorescence, which could have applications in material science and chemical sensing. Studies on similar compounds have revealed how structural modifications influence these properties (Jiang et al., 2012).
Safety and Hazards
Future Directions
The study of novel compounds like “N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” could lead to the discovery of new drugs or materials. Future research could focus on synthesizing this compound, studying its properties, and testing its biological activity .
properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3/c1-21-8-11(14(20-21)23-2)13(22)17-15-19-18-12(24-15)7-9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSJLNAWMLKPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

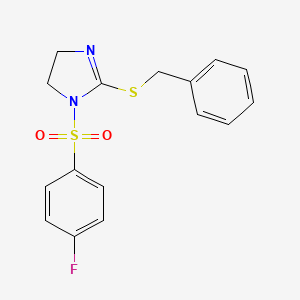
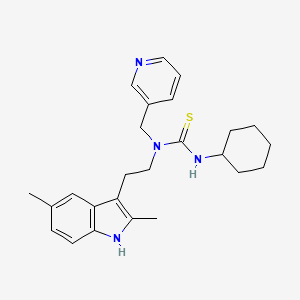

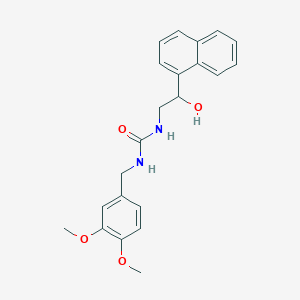
![5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2683887.png)
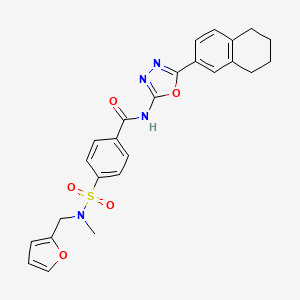
![4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2683890.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide](/img/structure/B2683892.png)

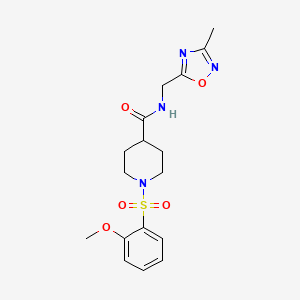
![3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2683897.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2683902.png)
